2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-3-26(4-2)22(28)15-27-14-18(17-7-5-6-8-19(17)27)23(29)24(30)25-16-9-10-20-21(13-16)32-12-11-31-20/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBTYIZLBREAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. The diethylamino group and benzodioxin moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural analogs and their pharmacological profiles, emphasizing differences in substituents, biological activity, and synthetic strategies.
Anti-Inflammatory Agents
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid :
- Activity : Exhibits anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays.
- Structural Distinction : Lacks the indole and acetamide groups of the target compound, instead featuring a simple acetic acid side chain. This may limit its bioavailability compared to the more lipophilic N,N-diethylacetamide derivative .
- 2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (Compound 162) :
Antimicrobial and Immunomodulatory Agents
- (2E)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-1-methyl-imidazolidin-4-one (IA-1): Activity: Targets Pseudomonas aeruginosa by disrupting the outer membrane protein OprH-LPS interaction. Structural Comparison: Replaces the indole-acetamide system with a pyrimidine-imidazolidinone scaffold, highlighting the benzodioxin group’s versatility in antibiotic design .
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Scaffold: Activity: Identified as a high-potency PD-1/PD-L1 inhibitor via scaffold-hopping strategies.
Receptor-Targeting Compounds
- NDD-713 and NDD-825: Activity: Selective β1-adrenoceptor antagonists with cardiovascular applications. Structural Note: These analogs incorporate cyclopropylmethoxy and hydroxypropylamino substituents, contrasting with the target compound’s diethylacetamide group, which may alter receptor selectivity .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
The compound 2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.
Synthesis
The synthesis of compounds containing the benzodioxin moiety typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin core followed by functionalization to introduce various substituents that enhance biological activity.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant enzyme inhibitory potential. For instance, a related compound was evaluated for its inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are critical in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 45 | |
| Compound B | Acetylcholinesterase | 30 | |
| Compound C | α-Glucosidase | 50 |
Antimicrobial Activity
The antimicrobial properties of compounds derived from benzodioxin have been explored in various studies. While specific data on the compound is limited, related analogs have shown promising antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
One notable study involved the synthesis and testing of several benzodioxin derivatives for their antibacterial activities. The results indicated that modifications to the benzodioxin structure could enhance activity against specific bacterial strains .
Research Findings
Research has shown that compounds with the benzodioxin scaffold can interact with various biological targets, leading to diverse pharmacological effects. For example, the incorporation of acetamide groups has been linked to increased lipophilicity and improved bioavailability, which are critical factors in drug design .
Q & A
Q. What are the optimal synthetic conditions for 2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide?
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:
- Temperature and Solvent : Reflux in tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to prevent oxidation .
- Coupling Reactions : Microwave-assisted synthesis in dimethylformamide (DMF) improves efficiency and yield for carbamoyl/carbonyl bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates and final products .
Q. Table 1: Key Synthetic Methodologies
| Step | Reaction Type | Conditions | Key Techniques |
|---|---|---|---|
| 1 | Acylation | THF, 80°C, Argon atmosphere | TLC monitoring |
| 2 | Carbamoyl Coupling | Microwave, DMF, 120°C, 30 min | NMR for intermediate purity |
| 3 | Final Purification | Ethyl acetate/hexane (3:7 ratio) | Column chromatography |
Q. Which spectroscopic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of indole and benzodioxin moieties. For example, aromatic proton signals (δ 6.8–7.5 ppm) validate substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm (amide C=O) and ~1700 cm (carbonyl) verify functional groups .
Q. What in vitro assays are used to evaluate biological activity?
- Enzyme Inhibition : Assays against α-glucosidase or acetylcholinesterase (IC determination) using spectrophotometric methods .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with H-labeled ligands .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can contradictory bioactivity data between assays be resolved?
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization alongside radioligand binding) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability in biological replicates .
- Structural Confirmation : Re-characterize the compound to rule out degradation or isomerization during assays .
Q. What computational strategies predict reaction mechanisms or regioselectivity?
Q. Table 2: Computational Insights for Reaction Optimization
| Parameter | DFT Findings | Experimental Validation |
|---|---|---|
| Transition-State Energy | Lower barrier for carbamoyl coupling | Higher yield in microwave conditions |
| Solvent Polarity Effect | DMF stabilizes charged intermediates | 15% yield increase in polar solvents |
Q. How can regioselectivity challenges in indole functionalization be addressed?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing reactive sites on the indole ring .
- Catalytic Systems : Pd-catalyzed C–H activation directs substitution to the 3-position .
- In Situ Monitoring : Real-time reaction tracking via F NMR (if fluorinated intermediates are used) .
Q. What methodologies assess stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light to identify degradation products .
- High-Performance Liquid Chromatography (HPLC) : Quantify stability via peak area reduction over time (e.g., 90% purity retention at 37°C for 24 hours) .
Q. How are interactions with biological targets characterized?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for enzyme-inhibitor complexes .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., acetylcholinesterase) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
